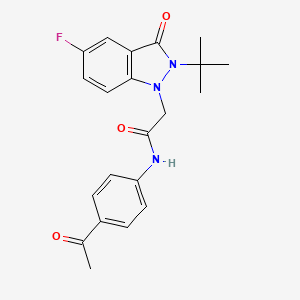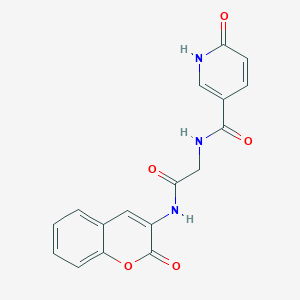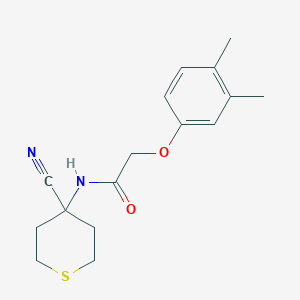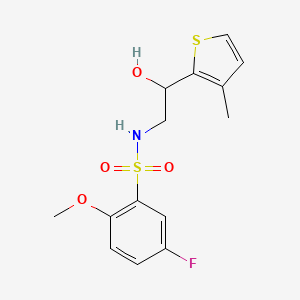
3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine”, there are related studies on the synthesis of similar compounds. For instance, a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .Applications De Recherche Scientifique
Synthesis and Characterization
- Compounds similar to 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine have been synthesized and characterized, with their structures confirmed using techniques like FT-IR, UV–visible spectroscopy, NMR, and X-Ray crystallography. These compounds have shown potential in bioactivities against breast cancer and microbes (Titi et al., 2020).
Chemical Reactions and Derivatives
- Domino reactions involving pyrazol-5-amines have been established, yielding new types of heterocycles like pyrazolo-fused 1,7-naphthyridines and pyrroles. These reactions are significant for creating novel chemical structures (Jiang et al., 2014).
- The synthesis of fused pyrazole derivatives with antioxidant properties has been explored. These derivatives have shown promise in pharmaceutical applications (El‐Mekabaty et al., 2016).
Photoluminescence and Catalytic Properties
- Studies on the photoluminescence properties of pyrazolylamine compounds have been conducted, indicating their potential in applications like organic light-emitting diodes (OLEDs) (Hiscock et al., 2019).
- The catalytic properties of these compounds have also been investigated, particularly in the context of polymerization of ethylene and oligomerization reactions (Obuah et al., 2014).
Anticancer Activity
- Certain derivatives of pyrazole, related to this compound, have been synthesized and evaluated for their anticancer activity. These studies are crucial for the development of new therapeutic agents (Gomha et al., 2015).
Multi-Component Synthesis
- Multicomponent synthesis methods have been developed to create complex pyrazolo-fused heterocycles. Such methods are important for efficient and scalable production of these compounds in pharmaceutical research (Shaabani et al., 2009).
Orientations Futures
The future directions for the study of “3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine” and related compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards. Additionally, their potential applications in various fields such as medicinal chemistry due to their promising pharmacological properties could be explored .
Mécanisme D'action
Target of Action
Related compounds have been shown to inhibit the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can help manage type 2 diabetes by delaying glucose absorption .
Mode of Action
Similar compounds have been found to inhibit α-glucosidase in a competitive manner . This suggests that 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Biochemical Pathways
The inhibition of α-glucosidase affects the carbohydrate metabolism pathway. By inhibiting this enzyme, the breakdown of complex carbohydrates into glucose is delayed, which can help manage postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals .
Pharmacokinetics
The compound has been identified in human blood, suggesting that it can be absorbed and distributed in the body .
Result of Action
The inhibition of α-glucosidase by this compound could potentially lead to a reduction in postprandial hyperglycemia. This could be beneficial in the management of type 2 diabetes, as it could help regulate blood sugar levels and prevent complications associated with high blood sugar .
Propriétés
IUPAC Name |
5-(1H-pyrrol-2-yl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-7-4-6(10-11-7)5-2-1-3-9-5/h1-4,9H,(H3,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVDLLRWMJNCFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-acetamido-3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-3,3-difluoropropanoate](/img/structure/B2862739.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B2862744.png)
![ethyl 6-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862745.png)


![5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2862751.png)
![N-(2-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2862754.png)


![3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid](/img/structure/B2862757.png)
![N-(3,4-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2862758.png)
![(6-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2862759.png)
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2862760.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2862761.png)
